REACTION_CXSMILES
|
[NH2:1]N.[F:3][C:4]1[CH:9]=[CH:8][C:7]([CH:10]2[CH2:15][CH2:14][N:13]([CH2:16][CH2:17][CH2:18]C3C=CC=C4C(NC(=O)C=34)=O)[CH2:12][CH2:11]2)=[CH:6][CH:5]=1>CO>[F:3][C:4]1[CH:5]=[CH:6][C:7]([CH:10]2[CH2:11][CH2:12][N:13]([CH2:16][CH2:17][CH2:18][NH2:1])[CH2:14][CH2:15]2)=[CH:8][CH:9]=1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 8 h
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
the resulting white solid which formed
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with methanol (20 mL)
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated from the filtrate and residue
|
Type
|
CUSTOM
|
Details
|
was dried under vacuum for 4 h
|
Duration
|
4 h
|
Type
|
DISSOLUTION
|
Details
|
The crude product was dissolved in 50 mL of chloroform
|
Type
|
STIRRING
|
Details
|
stirred for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The white solid was washed with additional chloroform (20 mL)
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated from the combined filtrates
|
Type
|
CUSTOM
|
Details
|
to leave the crude product as an oil
|
Type
|
CUSTOM
|
Details
|
The oil was purified by column chromatography (dichloromethane/methanol/2 M ammonia in methanol, 10/3/1)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1CCN(CC1)CCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.7 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |